molecular formula C6H10ClNO B2400840 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole CAS No. 1314981-14-0

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole

Cat. No.: B2400840
CAS No.: 1314981-14-0
M. Wt: 147.6
InChI Key: ADBFLWKOYIBFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole is a heterocyclic compound containing a five-membered oxazole ring substituted with a chloromethyl group at the 3-position and two methyl groups at the 5-positions. Its molecular formula is C₆H₈ClNO, with a molar mass of 157.59 g/mol. The compound is likely a solid at room temperature, soluble in polar organic solvents (e.g., chloroform, ether), and insoluble in water due to its nonpolar substituents.

Properties

IUPAC Name

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-6(2)3-5(4-7)8-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBFLWKOYIBFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole typically involves the chloromethylation of 5,5-dimethyl-4H-1,2-oxazole. One common method includes the reaction of 5,5-dimethyl-4H-1,2-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the overall yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted oxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azido, thiocyanato, or methoxy derivatives of oxazole are formed.

    Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or aldehydes.

    Reduction Products: Methyl-substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole, which were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed potent antibacterial activity, making them promising candidates for developing new antibiotics .
    CompoundMIC (µg/ml)Bacterial Strain
    This compound31.25Staphylococcus aureus
    Reference Drug (Chloramphenicol)15.60Various
  • Anticancer Potential : The compound has also been evaluated for its anticancer properties. In vitro studies have shown that several oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound were tested against prostate cancer cells (PC-3) and showed IC50 values indicating significant activity compared to standard chemotherapeutics like 5-fluorouracil .
    CompoundIC50 (µM)Cancer Cell Line
    This compound Derivative0.0047PC-3
    5-Fluorouracil0.016PC-3

Agricultural Applications

The compound's derivatives have also been explored for their agricultural applications as fungicides and herbicides. Research indicates that oxazole derivatives can effectively inhibit fungal growth and may serve as environmentally friendly alternatives to traditional agrochemicals. A study reported the synthesis of oxazole-based compounds that exhibited significant antifungal activity against pathogens affecting crops .

Case Studies

  • Antibacterial Screening : A comprehensive study investigated a series of oxazole derivatives synthesized from this compound for their antibacterial efficacy. The results showed that modifications to the structure could enhance activity against resistant bacterial strains .
  • Anticancer Research : In another study focusing on anticancer properties, researchers synthesized multiple derivatives and assessed their effects on various cancer cell lines. The findings indicated that specific substitutions on the oxazole ring significantly improved cytotoxicity against human cancer cells .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to develop compounds that can selectively target specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyroxasulfone

Pyroxasulfone (3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole) shares the 5,5-dimethyl-4H-1,2-oxazole core but differs in the 3-position substituent, which is a sulfonyl-linked pyrazole group.

Property 3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole Pyroxasulfone
Molecular Formula C₆H₈ClNO C₁₂H₁₄F₅N₃O₄S
Molecular Weight 157.59 g/mol 391.31 g/mol
Key Substituent Chloromethyl (–CH₂Cl) Sulfonyl-pyrazole (–SO₂–C₁₀H₉F₅N₂O₂)
Solubility Organic solvents Low water solubility (herbicide formulation)
Application Synthetic intermediate Pre-emergent herbicide (Group 15 VLCFA inhibitor)

Functional Differences :

  • Reactivity : The chloromethyl group in the target compound facilitates alkylation or nucleophilic substitution, whereas pyroxasulfone’s sulfonyl group enhances stability and bioavailability for herbicidal action.
3-Bromo-5,5-dimethyl-4H-1,2-oxazole

This brominated analog (C₅H₈BrNO, MW: 178.03 g/mol) replaces the chloromethyl group with a bromine atom at the 3-position .

Property This compound 3-Bromo-5,5-dimethyl-4H-1,2-oxazole
Molecular Weight 157.59 g/mol 178.03 g/mol
Halogen Chlorine (–CH₂Cl) Bromine (–Br)
Reactivity High (alkylation potential) Moderate (less reactive than Cl)
Applications Pharmaceutical intermediates Antibacterial/anticancer research

Key Contrast :

  • Halogen Effects : The chloromethyl group offers greater synthetic versatility compared to bromine due to its lower molecular weight and higher electronegativity.
3-[[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole

This sulfur-containing analog (CAS 656825-92-2, MW: 359.31 g/mol) features a thioether (–S–) linkage instead of chloromethyl or sulfonyl groups .

Property This compound Sulfur Analog
Substituent –CH₂Cl –S–C₁₀H₁₀F₅N₃O₂
Stability Moderate (prone to hydrolysis) High (thioether resists oxidation)
Use Lab-scale synthesis Agricultural research (precursor to pyroxasulfone)

Research Findings and Trends

  • Herbicidal Activity : Pyroxasulfone’s sulfonyl group and fluorinated pyrazole moiety are critical for its herbicidal efficacy, whereas the chloromethyl derivative lacks such bioactivity .
  • Synthetic Utility : Chloromethyl-substituted oxazoles are preferred in pharmaceutical synthesis due to their balance of reactivity and stability .

Biological Activity

3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its oxazole ring and chloromethyl substituent, exhibits various pharmacological properties that make it a candidate for further research in drug development.

The molecular formula of this compound is C6H10ClN2O, with a molecular weight of approximately 145.59 g/mol. Its structure includes a five-membered ring containing nitrogen and oxygen, contributing to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazole compounds possess significant antibacterial and antifungal properties. For instance:

  • Compounds derived from oxazole structures have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often surpass those of traditional antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .
CompoundMIC (mg/mL)Target Bacteria
This compound0.004 - 0.03En. cloacae, E. coli
Other Oxazole Derivatives>0.015S. aureus, B. cereus

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • In vitro assays have shown that compounds related to this structure can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the activation of caspase pathways leading to programmed cell death .
Cell LineIC50 (µM)Mechanism
MCF-719.56Caspase activation
A549VariesCell cycle arrest

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxazole derivatives against several cancer cell lines. The results indicated that specific derivatives exhibited significant growth inhibition compared to control groups .
  • Molecular Docking Studies : Molecular docking analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole?

The synthesis typically involves cyclization and chloromethylation of precursor molecules. A validated method includes reacting 5,5-dimethyl-4H-1,2-oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like zinc iodide. Reaction conditions (e.g., reflux in DMSO, reduced pressure distillation) and purification steps (e.g., crystallization with water-ethanol mixtures) are critical for achieving yields around 65% .

Q. How can the molecular geometry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for resolving structural ambiguities. Using programs like SHELXL for refinement and ORTEP-3 for graphical representation allows researchers to visualize bond angles, torsion angles, and stereochemistry. High-resolution crystallographic data can distinguish between isoxazole ring conformations and substituent orientations .

Q. What analytical techniques are recommended for purity assessment?

Combine NMR (¹H/¹³C) to verify functional groups and substituent positions, GC-MS for molecular weight confirmation, and HPLC for purity quantification. For chloromethyl group detection, ESI-MS in positive ion mode is effective due to its electronegativity .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl moiety acts as a reactive handle for further functionalization. Its electrophilic nature facilitates SN2 reactions with nucleophiles (e.g., amines, thiols) to form covalent bonds. Kinetic studies using DFT calculations can model transition states, while LC-MS monitors reaction progress and byproduct formation .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 65% vs. lower values)?

Contradictions often arise from variations in reaction time, catalyst loading, or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, extending reflux time beyond 18 hours or adjusting DMSO solvent volume may improve yield reproducibility .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with enzymes or receptors. The chloromethyl group’s steric and electronic effects are quantified using electrostatic potential maps and Hirshfeld surface analysis. Experimental validation via SPR or ITC confirms binding affinities .

Q. What crystallographic challenges arise when analyzing derivatives of this compound?

Twinning or poor diffraction quality is common due to flexible substituents. Strategies include:

  • Using synchrotron radiation for high-resolution data.
  • Applying SHELXD for phase problem resolution in low-symmetry space groups.
  • Co-crystallization with stabilizing agents (e.g., crown ethers) .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (ICH guidelines) under varying pH, temperature, and humidity reveal degradation pathways. LC-MS identifies hydrolytic byproducts (e.g., demethylation or oxazole ring opening). Anhydrous storage at -20°C in amber vials is recommended for long-term stability .

Methodological Insights

  • Synthetic Optimization : Use continuous flow reactors to enhance scalability and reduce side reactions in chloromethylation .
  • Structural Confirmation : Pair SC-XRD with IR spectroscopy to correlate crystallographic data with vibrational modes of the chloromethyl group .
  • Reactivity Profiling : Employ Hammett constants to predict substituent effects on reaction rates in derivative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.